An In-depth Technical Guide to the Core Properties of 3-Oxopentanoic Acid
An In-depth Technical Guide to the Core Properties of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, a five-carbon β-keto acid, is an intriguing metabolite with significant implications for cellular energy metabolism and anaplerosis. As a product of odd-chain fatty acid oxidation, it serves as an alternative fuel source for extrahepatic tissues, including the brain. Unlike the more common four-carbon ketone bodies, 3-oxopentanoic acid possesses the unique ability to replenish tricarboxylic acid (TCA) cycle intermediates, a process vital for sustaining cellular respiration and biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties of 3-oxopentanoic acid, including its physicochemical characteristics, metabolic fate, and methods for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic disorders, neuroscience, and drug development.
Physicochemical Properties
3-Oxopentanoic acid, also known as β-ketopentanoate or 3-oxovaleric acid, is a carboxylic acid with a ketone functional group at the β-position. Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of 3-Oxopentanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-Oxopentanoic acid | [1] |
| Synonyms | 3-Ketopentanoic acid, 3-Oxovaleric acid, Propionylacetic acid | [2] |
| CAS Number | 10191-25-0 | [2] |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.11 g/mol | [1] |
| Appearance | White to pale solid | [N/A] |
| Melting Point | 64-66 °C | [N/A] |
| Boiling Point | 238.6 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [N/A] |
| pKa (Predicted) | ~2.3 (for α-keto-β-methyl valeric acid) | [4] |
Table 2: Spectroscopic and Chromatographic Data for 3-Oxopentanoic Acid
| Data Type | Description | Source(s) |
| ¹H NMR (Predicted) | A predicted proton NMR spectrum is available. | [3] |
| ¹³C NMR | No experimental data found. | |
| Infrared (IR) Spectroscopy | No experimental data found. | |
| Mass Spectrometry | Predicted collision cross-section values and data for the TMS derivative are available. | [N/A] |
Note: Experimental spectral data for 3-oxopentanoic acid is limited. Researchers should perform their own spectral analysis for confirmation.
Metabolic Role and Signaling Pathway
3-Oxopentanoic acid plays a crucial role in cellular metabolism, particularly under conditions of limited glucose availability. It is generated primarily in the liver from the β-oxidation of odd-chain fatty acids.[5] Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][7] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[8][9]
The 3-oxopentanoic acid generated can be released into the bloodstream and taken up by extrahepatic tissues, such as the brain and heart, where it is converted back to acetyl-CoA and succinyl-CoA, thus serving as both a fuel source and an anaplerotic substrate.[10] The key enzyme in the utilization of ketone bodies is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA to the ketone body.[11][12][13]
Below is a diagram illustrating the metabolic pathway of 3-oxopentanoic acid.
Synthesis of 3-Oxopentanoic Acid
The laboratory synthesis of 3-oxopentanoic acid can be achieved through various methods, with the Claisen condensation being a common approach.[14] This typically involves the condensation of an ester of propanoic acid with an ester of acetic acid, followed by hydrolysis and decarboxylation. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis via Claisen Condensation and Hydrolysis
Materials:
-
Methyl propionate (B1217596)
-
Sodium ethoxide
-
Dilute Hydrochloric acid
-
Iodine (I₂) or Chlorine (Cl₂)
-
Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Claisen Reaction: Under anhydrous conditions, react methyl propionate with acetone in the presence of a strong base like sodium ethoxide.
-
Protonation: Neutralize the reaction mixture with dilute hydrochloric acid to yield 2,4-hexanedione.
-
Oxidation: Oxidize the resulting diketone with iodine or chlorine in aqueous sodium hydroxide to form the sodium salt of 3-oxopentanoic acid.[14]
-
Acidification and Extraction: Carefully acidify the aqueous solution with cold, dilute hydrochloric acid. Extract the 3-oxopentanoic acid into diethyl ether.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 3-oxopentanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Experimental Protocols for Quantification
Accurate quantification of 3-oxopentanoic acid in biological matrices is essential for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: Quantification of 3-Oxopentanoic Acid in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-oxopentanoic acid).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 3-oxopentanoic acid and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of 3-oxopentanoic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a diagram illustrating the experimental workflow for the quantification of 3-oxopentanoic acid.
Conclusion
3-Oxopentanoic acid is a metabolite of growing interest due to its unique position at the intersection of fatty acid metabolism and the TCA cycle. Its anaplerotic potential makes it a subject of investigation for various metabolic and neurological conditions. This technical guide has summarized the core fundamental properties of 3-oxopentanoic acid, providing a foundation for further research and development. The methodologies for its synthesis and quantification, as outlined here, offer practical guidance for scientists in the field. Future research should focus on obtaining more comprehensive experimental data, particularly spectroscopic and pKa values, to further elucidate the chemical nature and biological significance of this important molecule.
References
- 1. 3-Oxopentanoic acid | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-oxopentanoic acid | 10191-25-0 | Buy Now [molport.com]
- 3. 3-Oxopentanoic acid, CAS No. 10191-25-0 - iChemical [ichemical.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. biochemistryclub.com [biochemistryclub.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. 3-Oxopentanoic Acid|Anaplerotic Research Compound [benchchem.com]
- 11. uniprot.org [uniprot.org]
- 12. Succinyl-CoA:3-Ketoacid CoA-Transferase Deficiency | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 13. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis routes of 3-Oxopentanoic acid [benchchem.com]
